Crotamine
Description
Structural Characteristics of Crotamine
Primary Sequence Analysis
This compound’s primary sequence (YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKKGSG) is characterized by:
- High basicity : Nine lysine (K), two arginine (R), and two histidine (H) residues contribute to a net positive charge.
- Cysteine distribution : Six cysteine residues (Cys4, Cys11, Cys18, Cys30, Cys36, Cys37) form three disulfide bonds.
- Amino acid composition : Dominated by small hydrophobic (Gly, Pro, Ala) and charged residues, with a molecular weight of ~4.8–4.9 kDa.
Table 1: Amino acid composition of this compound
| Amino Acid | Count | Percentage |
|---|---|---|
| Lysine (K) | 9 | 21.43% |
| Arginine (R) | 2 | 4.76% |
| Cysteine (C) | 6 | 14.29% |
| Glycine (G) | 5 | 11.90% |
| Proline (P) | 3 | 7.14% |
Secondary Structure Composition
This compound’s secondary structure, resolved via NMR and crystallography, comprises:
α-Helical Domains
- N-terminal helix : Residues 1–7 form a short α-helix, contributing to initial structural rigidity.
- Helical turns : Pro20–Ser23 form a secondary helical segment, stabilizing the β-sheet network.
β-Sheet Arrangements
- β1 strand : Residues 9–13 form an antiparallel β-sheet with β2 (residues 34–38), creating a core structural scaffold.
- Topology : The β1β2 arrangement adopts a twisted, right-handed conformation, distinct from scorpion toxins but analogous to β-defensins.
Table 2: Secondary structure elements in this compound
| Element | Residues | Structural Role |
|---|---|---|
| α-Helix | 1–7 | N-terminal stabilization |
| β1 Strand | 9–13 | Core β-sheet formation |
| β2 Strand | 34–38 | Hydrophobic core interaction |
| Helical Turn | 20–23 | Connects β-sheet and loops |
Tertiary Structure and Disulfide Bond Networks
This compound’s tertiary structure is defined by:
- Disulfide bridges :
- Hydrophobic core : Residues Phe12, Trp34, and Trp35 form a central hydrophobic cluster, critical for structural stability.
Figure 1: this compound’s tertiary structure
Visual representation of α-helix (blue), β-sheets (yellow), and disulfide bonds (red). Surface charge distribution shows cationic (blue) and hydrophobic (yellow) regions. Adapted from .
Quaternary Structure and Oligomerization Dynamics
This compound exhibits dynamic quaternary organization:
- Monomeric state : Dominant in solution, confirmed by SAXS and dynamic light scattering.
- Oligomerization :
Table 3: Oligomerization states and molecular weights
| State | Molecular Weight | Structural Evidence |
|---|
Properties
Molecular Formula |
C214H326N64O54S7 |
|---|---|
Molecular Weight |
4883.82 Da |
Appearance |
white lyophilized solidPurity rate: > 95 %AA sequence: YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKKGSG-OHLength (aa): 41 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
Crotamine exhibits promising anticancer properties, primarily through its ability to selectively target actively proliferating cells. Research has demonstrated that this compound can inhibit tumor growth in various cancer models. For example, in a murine melanoma model, this compound treatment significantly delayed tumor implantation and reduced tumor mass without causing toxicity to normal tissues .
Gene Delivery
This compound's ability to facilitate gene delivery makes it a valuable tool in genetic engineering and therapeutic applications. It has been shown to effectively deliver plasmid DNA into actively proliferating mammalian cells both in vitro and in vivo. This specificity is crucial for minimizing damage to normal cells while targeting cancerous tissues .
Delivery Efficiency
- In Vivo Studies : In experiments involving bone marrow cells from mice, this compound successfully transfected approximately 10–20% of the cells with plasmid DNA, demonstrating its potential for targeted gene therapy .
- Comparison with Other Methods : Unlike traditional methods such as electroporation, which can kill a significant percentage of cells, this compound-mediated transfection preserves cell viability while achieving effective gene delivery .
Imaging Agent
This compound's fluorescent properties allow it to serve as an imaging agent for tracking tumor progression and metastasis in real-time. Its selective accumulation in tumor tissues enables researchers to visualize cancerous growths using non-invasive optical imaging techniques .
Antimicrobial Properties
Recent studies have highlighted this compound's antimicrobial activity against various pathogens, including fungi. Its interaction with negatively charged microbial membranes suggests potential applications in developing new antimicrobial therapies that do not harm mammalian cells .
Biotechnological Applications
This compound has been identified as a versatile tool for various biotechnological applications:
- Molecular Carrier : Due to its CPP characteristics, it can be used to transport therapeutic molecules across cellular membranes.
- Marker for Cell Cycle and Cancer Detection : this compound's ability to selectively bind to proliferating cells makes it useful as a biomarker for cancer diagnostics .
Summary Table of this compound Applications
| Application | Description | Potential Impact |
|---|---|---|
| Cancer Therapy | Inhibits tumor growth and induces apoptosis in cancer cells | Targeted cancer treatments with reduced side effects |
| Gene Delivery | Delivers plasmid DNA selectively into actively proliferating cells | Enhances gene therapy efficacy |
| Imaging Agent | Fluorescent properties allow tracking of tumors | Real-time monitoring of cancer progression |
| Antimicrobial Properties | Exhibits activity against fungi and bacteria | Development of new antimicrobial agents |
| Biotechnological Uses | Functions as a molecular carrier and cancer biomarker | Versatile applications in research and diagnostics |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Defensins
This compound and β-defensins share a compact, cysteine-stabilized fold, but this compound’s unique cationic surface enables cell penetration and ion channel interactions absent in most defensins .
Comparison with Other Cell-Penetrating Peptides (CPPs)
This compound’s proliferating-cell selectivity and nuclear localization distinguish it from classical CPPs like TAT, which lack tissue specificity .
Ion Channel-Targeting Toxins
Antimicrobial Peptides (AMPs)
This compound’s dual antifungal and anticancer activities, coupled with DNA-binding capacity, make it multifunctional compared to melittin or β-defensins .
Key Research Findings and Contradictions
- Ion Channel Specificity : Early studies suggested this compound modulates Naᵥ channels, but recent evidence confirms its specificity for Kv1.3 .
- Isoforms: Crotalus helleri venom contains >6 this compound isoforms, but their functional differences remain uncharacterized .
- Toxicity : Intradermal administration induces systemic inflammation , yet oral delivery shows low toxicity in metabolic studies .
Preparation Methods
Isolation and Purification from Natural Venom
Overview:
Natural crotamine is extracted from the crude venom of Crotalus durissus terrificus. This method involves fractionation and chromatographic purification steps to isolate this compound with high purity.
Venom Preparation:
Dry venom is dissolved in 0.25 M ammonium formate buffer at pH 3.5, typically at room temperature.Precipitation of Contaminants:
After centrifugation to remove particulates, ice-cold water is added dropwise to the venom solution to precipitate contaminant proteins. The mixture is incubated at 4 °C for 2 hours and centrifuged again to discard precipitates.pH Adjustment:
The supernatant, enriched in this compound, is adjusted to pH 8.8 using 1 M Tris base.Ion Exchange Chromatography:
The this compound-rich solution is applied to a CM-Sepharose Fast Flow resin column equilibrated with 0.04 M Tris buffer containing 0.1 M NaCl at pH 8.8. Unbound proteins are washed off with loading buffer, and this compound is eluted with 0.04 M Tris buffer containing 0.65 M NaCl at pH 8.8.Fraction Collection and Analysis:
Fractions are collected and analyzed for protein concentration by absorbance at 280 nm (OD280). This compound typically elutes as a narrow peak indicating high purity.Dialysis and Lyophilization:
The purified this compound solution is dialyzed extensively against distilled water at 4 °C to remove salts, then frozen and lyophilized for storage.
| Item | Description/Specification |
|---|---|
| Venom source | Dry Crotalus durissus terrificus venom |
| Buffer solutions | 0.25 M ammonium formate (pH 3.5), Tris buffers (pH 8.8) |
| Chromatography resin | CM-Sepharose Fast Flow resin |
| Dialysis tubing | Benzoylated, molecular weight cut-off 3000 |
| Spectrophotometer | UV, capable of 280 nm measurement |
| Freeze dryer | Lyophilizer for drying purified this compound |
- Obtains native this compound with natural post-translational modifications.
- High purity achievable with ion exchange chromatography.
- Dependent on venom availability and quality.
- Potential batch-to-batch variability.
Recombinant Expression of this compound
Overview:
Recombinant DNA technology allows this compound to be produced in bacterial systems, such as Escherichia coli, enabling large-scale production and the generation of this compound variants.
Gene Amplification and Cloning:
The gene encoding mature this compound is amplified by PCR using specific primers. Restriction enzyme sites (e.g., BstZ17, HindIII) are incorporated for cloning.Vector Construction:
The this compound cDNA is inserted into an expression plasmid vector (e.g., pQE-1 or pQE30) using compatible restriction sites. Fusion constructs, such as this compound linked to other proteins (e.g., sphingomyelinase D), have also been engineered.Transformation and Expression:
The recombinant plasmid is transformed into competent E. coli cells. Expression is induced under suitable conditions to produce this compound.Purification:
Recombinant this compound is purified using chromatographic techniques similar to those used for venom-derived this compound, often involving affinity tags or ion exchange chromatography.Refolding and Characterization:
If expressed as inclusion bodies, this compound is refolded under thiol-disulfide exchange conditions to restore native structure, confirmed by circular dichroism spectroscopy.
- Scalable production independent of venom supply.
- Enables production of this compound variants with altered functions.
- Facilitates incorporation of labels or fusion partners.
- Requires optimization of expression and refolding protocols.
- Potential differences in post-translational modifications compared to native toxin.
Chemical Synthesis of this compound
Overview:
Solid-phase peptide synthesis (SPPS) has been successfully applied to this compound, enabling precise control over peptide sequence and modifications.
Peptide Assembly:
Using SPPS, the 42 amino acid residues of this compound are sequentially coupled on a resin support.Cleavage and Purification:
The peptide is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).Refolding:
The synthetic this compound is subjected to oxidative folding under thiol-disulfide exchange conditions to form correct disulfide bridges, critical for biological activity.Structural Confirmation:
Circular dichroism spectroscopy confirms that the synthetic this compound adopts a conformation similar to the native protein.
- Allows incorporation of non-natural amino acids and labels.
- Useful for structure-function studies.
- More costly and time-consuming than recombinant methods.
- Folding efficiency can be variable.
Summary Table of Preparation Methods
| Preparation Method | Source Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Natural Venom Isolation | Crotalus durissus terrificus venom | Venom dissolution, precipitation, ion exchange chromatography, dialysis, lyophilization | Native structure, high purity | Venom availability, batch variability |
| Recombinant Expression | Synthetic gene in E. coli | PCR amplification, cloning, bacterial expression, purification, refolding | Scalable, variant production | Requires refolding, possible PTM differences |
| Chemical Synthesis | Synthetic peptides | Solid-phase synthesis, cleavage, purification, refolding | Precise control, incorporation of modifications | Costly, folding challenges |
Research Findings and Analytical Data
Purity and Yield:
Venom-derived this compound can be purified to >98% purity using CM-Sepharose chromatography, with typical yields sufficient for biochemical studies.Structural Integrity:
Circular dichroism spectra of recombinant and synthetic this compound closely match that of native this compound, indicating successful folding and disulfide bond formation.Functional Properties:
Recombinant and synthetic this compound retain cell-penetrating capabilities and biological activity comparable to native toxin, validating their use in research and therapeutic development.Fusion Protein Construction: Recombinant techniques have enabled the creation of fusion proteins combining this compound with other toxins (e.g., sphingomyelinase D), expanding the functional repertoire of this compound-based molecules.
Q & A
Q. What are the structural characteristics of crotamine, and how do they influence its DNA-binding properties?
this compound is a 42-residue polypeptide with a β-defensin-like fold, stabilized by three disulfide bonds . Its positively charged surface (notably residues 31–35: Arg-Trp-Arg-Trp-Lys) facilitates DNA interaction. Structural studies using X-ray crystallography (1.7 Å resolution) reveal a conserved DNA-binding motif, which enables non-specific binding to both single-stranded (ssDNA) and double-stranded DNA (dsDNA) via ionic interactions . Methodologically, fluorescence quenching experiments and agarose gel electrophoresis are recommended to quantify binding affinities and aggregation tendencies under varying ionic conditions .
Q. What standard assays are used to assess this compound’s cytotoxicity and cell-penetrating activity?
Key assays include:
- Fluorescence microscopy : To track this compound’s cellular uptake using fluorescently labeled analogs.
- MTT/XTT assays : To quantify viability in actively proliferating vs. quiescent cells, leveraging this compound’s specificity for dividing cells .
- Agarose gel shift assays : To evaluate DNA-crotamine complex formation and aggregation at low ionic strength (<50 mM NaCl) .
Q. How does ionic strength affect this compound-DNA interactions?
At low ionic strength (<50 mM NaCl), this compound forms aggregates with DNA molecules >50 bp, leading to precipitation. This aggregation diminishes with shorter DNA fragments (e.g., 25 bp) or higher salt concentrations. Affinity (Kd ≈ 10⁶ M⁻¹) and binding site size (~5 nucleotides for ssDNA, ~2.5 bp for dsDNA) are determined via fluorescence quenching under non-aggregating conditions .
Advanced Research Questions
Q. How can contradictory data on this compound’s LD₅₀ values in murine models be reconciled?
Reported LD₅₀ values vary widely (0.07–6.0 mg/kg) depending on administration route (intraperitoneal vs. intravenous), solvent composition (e.g., sodium acetate vs. water), and toxin purity . To address discrepancies, researchers should:
- Standardize purification protocols (e.g., SE-HPLC and cation-exchange chromatography for >95% purity) .
- Report solvent details and administration routes explicitly in methodology sections .
Q. What experimental strategies resolve this compound’s dual roles in DNA aggregation vs. sequence-specific binding?
- Ultracentrifugation : To separate aggregated complexes from soluble DNA-crotamine adducts .
- Isothermal titration calorimetry (ITC) : To measure binding thermodynamics under controlled ionic conditions .
- Mutagenesis studies : Testing truncated peptides (e.g., residues 31–35) reveals reduced DNA affinity compared to full-length this compound, suggesting multiple binding motifs .
Q. What mechanisms underlie this compound’s selective toxicity toward proliferating cells?
this compound enters cells via endocytosis and accumulates in the nucleus, binding chromosomal DNA and disrupting replication. Metabolomic studies (NMR-based) show it alters glycolysis and amino acid metabolism in HeLa cells, inducing cytostatic effects . Methodologically, combining siRNA knockdowns (e.g., targeting nuclear transport receptors) with live-cell imaging can dissect uptake pathways .
Q. How does gamma radiation impact this compound’s structural and functional integrity?
Gamma irradiation (up to 25 kGy) does not fragment this compound’s polypeptide chain but induces partial unfolding, as shown by increased UV absorption (230–350 nm) and solvent-exposed fluorophores (Trp32/34) . Stability assays (e.g., CD spectroscopy and SDS-PAGE) are critical for validating irradiated samples in drug delivery studies .
Methodological Challenges and Solutions
Q. How to address variability in this compound-induced inflammatory responses in preclinical models?
Intradermal this compound administration in rats triggers dose-dependent inflammation (↑ MPO, NAG, NO, TNF-α) but also anti-inflammatory IL-10 upregulation . To mitigate variability:
- Use syngeneic animal models with controlled immune backgrounds.
- Include histamine controls and measure redox markers (TBARS, SH levels) to distinguish this compound-specific effects .
Q. What analytical approaches quantify this compound’s effects on macrophage activity?
- Flow cytometry : To assess phagocytosis (e.g., FITC-labeled E. coli uptake).
- ELISA : Measure TNF-α and nitric oxide (NO) production, linked to p38/NF-κB signaling .
- Inhibitor studies : Pre-treat macrophages with SB203580 (p38 inhibitor) or BAY 11-7082 (NF-κB inhibitor) to validate signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
